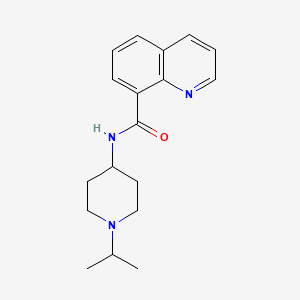
N-(5-Chlorosalicyloyl)Piperidine
Descripción general
Descripción
N-(5-Chlorosalicyloyl)Piperidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of salicylic acid and piperidine, and its synthesis method involves the reaction of 5-chlorosalicylic acid with piperidine in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Piperidine itself is recognized as a putative neurotransmitter, and sensitive determination of its concentration in tissues is crucial for evaluating its physiological role. Using derivatization techniques and thin-layer chromatographic separation, piperidine can be quantified in picomole quantities in tissues. This method was applied to the analysis of different tissues, and the brain concentrations of piperidine in different species were found to be lower than previously reported data (Seiler & Schneider, 1974).
In the context of medicinal chemistry, N-acyl-piperidine is a significant structural motif present in approximately 500 available structures, including nearly 30 pharmaceutically active compounds. The restricted rotation of the acyl substituent in such molecules can lead to distinct chemical environments. NMR studies and density functional theory modeling have demonstrated that the amide E:Z equilibrium in 5-acyl-6,7-dihydrothieno[3,2-c]pyridine derivatives is influenced by non-covalent interactions between the amide oxygen and adjacent aromatic protons (Lanyon‐Hogg et al., 2015).
Piperidine derivatives have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. One compound, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, showed potent inhibitory effects on acetylcholinesterase, suggesting its potential as an antidementia agent. This research highlights the importance of the basic quality of the nitrogen atom of piperidine in the increased activity of these compounds (Sugimoto et al., 1990).
Piperidine amides from the maritime plant Otanthus maritimus have shown insecticidal activity. Two new piperidine amides were isolated and evaluated for their effect on Crematogaster scutellaris ants and Reticulitermes balkanensis termites, showing significant levels of activity. This indicates the potential application of piperidine derivatives in pest control (Christodoulopoulou et al., 2005).
Quantum chemical and molecular dynamic simulation studies have been conducted to predict the inhibition efficiencies of some piperidine derivatives on the corrosion of iron. These studies, which included global reactivity parameters and adsorption behaviors on metal surfaces, suggest the potential application of piperidine derivatives as corrosion inhibitors (Kaya et al., 2016).
Propiedades
IUPAC Name |
(5-chloro-2-hydroxyphenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-9-4-5-11(15)10(8-9)12(16)14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHVZZJAJMUCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)

![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)










![N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide](/img/structure/B7474639.png)